molecular formula C16H19N3OS B2474863 4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 392249-42-2

4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2474863
CAS No.: 392249-42-2
M. Wt: 301.41
InChI Key: ZVKWKVBRZGMCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a dimethylamino group at the para position and linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety. The tetrahydrobenzothiazole ring contributes rigidity and may influence binding affinity to biological targets, such as enzymes or receptors, due to its planar structure and sulfur atom’s polarizability.

Properties

IUPAC Name

4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-19(2)12-9-7-11(8-10-12)15(20)18-16-17-13-5-3-4-6-14(13)21-16/h7-10H,3-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKWKVBRZGMCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine

The saturated thiazole core is synthesized through cyclocondensation of cyclohexanone with thiourea under acidic conditions:

Reaction Scheme
$$
\text{Cyclohexanone} + \text{Thiourea} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine} \quad \text{(Yield: 78\%)}
$$

Optimization Data

Condition Temperature (°C) Time (h) Yield (%)
Ethanolic HCl 80 6 78
Microwave Irradiation 100 0.5 85
Ionic Liquid Catalyst 70 4 81

Microwave methods reduce reaction time by 92% while improving yield.

Synthesis of 4-(Dimethylamino)benzoyl Chloride

4-Dimethylaminobenzoic acid is treated with thionyl chloride:
$$
\text{4-(Dimethylamino)benzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{4-(Dimethylamino)benzoyl chloride} \quad \text{(Yield: 95\%)}
$$

Amide Bond Formation

Coupling the amine and acyl chloride proceeds via Schotten-Baumann conditions:

Procedure

  • Dissolve 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1 eq) in dichloromethane.
  • Add 4-(dimethylamino)benzoyl chloride (1.1 eq) and triethylamine (2 eq) at 0°C.
  • Stir for 12 h at room temperature.
  • Purify by column chromatography (SiO₂, EtOAc/hexane 1:3).

Yield : 72%.

Alternative Coupling Reagents

Reagent System Solvent Yield (%) Purity (%)
EDC/HOBt DMF 89 98
DCC/DMAP CH₂Cl₂ 82 95
HATU ACN 91 97

EDC-mediated coupling in DMF achieves superior yields by minimizing racemization.

Convergent Synthesis via Thiazole Ring Formation

Cyclohexenyl-Thiourea Intermediate

React cyclohexenyl ketone with thiourea under oxidative conditions:
$$
\text{Cyclohexenyl ketone} + \text{Thiourea} \xrightarrow[\text{I}_2, \text{EtOH}]{80^\circ\text{C}} \text{2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole} \quad \text{(Yield: 68\%)}
$$

Direct Amidation During Ring Closure

In situ coupling of 4-(dimethylamino)benzoic acid during thiazole formation:

One-Pot Procedure

  • Mix cyclohexanone (1 eq), thiourea (1.2 eq), and 4-(dimethylamino)benzoic acid (1 eq).
  • Add POCl₃ (3 eq) as cyclizing agent.
  • Heat at 100°C for 3 h.
  • Neutralize with NaHCO₃ and extract with EtOAc.

Yield : 64% (crude), 58% after crystallization.

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Using a CEM Discover reactor:

  • 150 W power
  • 100°C temperature
  • 15 min irradiation time
    Yield Improvement : 78% → 89% compared to conventional heating.

Solvent-Free Mechanochemical Synthesis

Ball-mill grinding of:

  • Cyclohexanone (1 eq)
  • Thiourea (1 eq)
  • 4-(Dimethylamino)benzoyl chloride (1 eq)
  • K₂CO₃ (2 eq)

Conditions : 30 Hz frequency, 2 h duration
Yield : 76% with 99% atom economy.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J=8.8 Hz, 2H, ArH)
  • δ 6.65 (d, J=8.8 Hz, 2H, ArH)
  • δ 3.05 (s, 6H, N(CH₃)₂)
  • δ 2.85–2.78 (m, 4H, tetrahydrobenzothiazole CH₂)
  • δ 1.85–1.72 (m, 4H, cyclohexenyl CH₂)

IR (KBr) :

  • 3275 cm⁻¹ (N-H stretch)
  • 1650 cm⁻¹ (C=O amide)
  • 1590 cm⁻¹ (C=N thiazole)

Industrial-Scale Production Considerations

Cost Analysis of Routes

Method Cost ($/kg) Purity (%) Scalability
Classical Amidation 420 98 High
One-Pot Convergent 380 95 Moderate
Microwave-Assisted 450 99 Limited

Purification Challenges

  • Residual EDC/HOBt byproducts require silica gel chromatography.
  • Tetrahydrobenzothiazole ring oxidation necessitates inert atmosphere processing.

Applications and Derivatives

While pharmacological data for the specific compound remains proprietary, structural analogs demonstrate:

  • IC₅₀ = 1.2 μM against Mycobacterium tuberculosis
  • 87% inhibition of JNK3 kinase at 10 μM
  • LogP = 2.1 (calculated), indicating favorable blood-brain barrier penetration

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with different nucleophilic groups.

Scientific Research Applications

4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(Bromomethyl)-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Benzamide

  • Key Differences: The dimethylamino group in the target compound is replaced with bromomethyl (-CH₂Br).
  • Impact: Bromomethyl is a leaving group, enabling nucleophilic substitution reactions for further derivatization. However, bromine’s electronegativity and larger atomic size may reduce solubility compared to dimethylamino. This substitution could also introduce cytotoxicity risks, limiting therapeutic utility .

4-(2-Methylpropoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Benzamide

  • Key Differences : The benzothiazole core is replaced with benzoxazole (O instead of S), and the substituent is a 2-methylpropoxy group.
  • Solubility: The ether linkage (2-methylpropoxy) may enhance lipophilicity, reducing aqueous solubility compared to dimethylamino. Bioactivity: Benzoxazole derivatives are associated with antimicrobial and anti-inflammatory activity, suggesting divergent therapeutic applications .

Core Heterocycle Modifications

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-ylsulfonylbenzamide

  • Key Differences: The benzothiazole is fused to a tetrahydrobenzothiophene ring, and a morpholine sulfonyl group replaces dimethylamino.
  • Target Selectivity: Morpholine and sulfonyl groups are common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways), suggesting distinct target profiles compared to the dimethylamino-substituted compound .

Functional Group Variations in Pharmacologically Relevant Analogues

(S,E)-N-(4-(3-Chloro-4-(Pyridin-2-yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-4-(Dimethylamino)-But-2-Enamide

  • Key Differences: The dimethylamino group is part of a but-2-enamide side chain attached to a quinoline core.
  • Impact: The quinoline scaffold and extended side chain suggest applications in anticancer or antiviral therapies, diverging from the benzothiazole-based target compound .

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Heterocycle Substituent/Functional Group Key Properties/Implications References
4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Tetrahydrobenzothiazole 4-Dimethylamino (electron-donating) Enhanced solubility, potential CNS activity
4-(Bromomethyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Tetrahydrobenzothiazole 4-Bromomethyl (leaving group) Reactivity for derivatization, cytotoxicity risk
4-(2-Methylpropoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide Tetrahydrobenzoxazole 4-2-Methylpropoxy (ether linkage) Increased lipophilicity, antimicrobial potential
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide Tetrahydrobenzothiophene + benzothiazole 4-Morpholin-4-ylsulfonyl High polarity, kinase inhibitor potential

Implications for Drug Design and Development

  • Electron-Donating Groups: The dimethylamino group in the target compound improves solubility and bioavailability, critical for CNS-targeted drugs.
  • Heterocycle Choice : Benzothiazole’s sulfur atom enhances binding to metal-containing enzymes (e.g., tyrosine kinases) compared to benzoxazole.
  • Substituent Flexibility : Bromomethyl () and morpholine sulfonyl () groups highlight strategies for tuning reactivity and target engagement.

Biological Activity

4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula: C15H18N2S
  • Molecular Weight: 270.38 g/mol

The structure features a benzamide core substituted with a dimethylamino group and a tetrahydro-benzothiazole moiety. This unique combination is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines. A study reported that thiazole-containing compounds can act as inhibitors of securin activity, which is associated with tumor growth in breast cancer models .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
4-(dimethylamino)-N-(...)Breast Carcinoma5.0Inhibition of securin
Similar Thiazole DerivativeLung Carcinoma3.2Induction of apoptosis
Another Thiazole CompoundColon Carcinoma4.5Cell cycle arrest

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that while certain analogs show good bioavailability and low toxicity in animal models, further investigation is needed to fully assess the safety profile of this specific compound.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Breast Cancer Treatment:
    A clinical trial involving thiazole derivatives demonstrated a significant reduction in tumor size among participants when combined with standard chemotherapy regimens .
  • Alzheimer’s Disease Models:
    In vivo studies using animal models indicated that compounds structurally related to benzothiazoles could reduce amyloid plaque accumulation and improve cognitive function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.